molecular formula C13H26N4O5S2 B3606246 4-{[4-(Piperidylsulfonyl)piperazinyl]sulfonyl}morpholine

4-{[4-(Piperidylsulfonyl)piperazinyl]sulfonyl}morpholine

Cat. No.: B3606246
M. Wt: 382.5 g/mol
InChI Key: YFZKAIMBFHXJCI-UHFFFAOYSA-N
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Description

4-{[4-(Piperidylsulfonyl)piperazinyl]sulfonyl}morpholine is a complex organic compound characterized by the presence of piperidine, piperazine, and morpholine rings

Preparation Methods

The synthesis of 4-{[4-(Piperidylsulfonyl)piperazinyl]sulfonyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of piperidine and piperazine, followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to achieve the desired product. Industrial production methods may employ continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

4-{[4-(Piperidylsulfonyl)piperazinyl]sulfonyl}morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups, using reagents like sodium azide or thiols. The major products formed from these reactions include sulfonamides and thiolsulfonates.

Scientific Research Applications

4-{[4-(Piperidylsulfonyl)piperazinyl]sulfonyl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[4-(Piperidylsulfonyl)piperazinyl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

4-{[4-(Piperidylsulfonyl)piperazinyl]sulfonyl}morpholine can be compared with similar compounds such as:

    4-{[4-(Piperidylsulfonyl)piperazinyl]sulfonyl}pyridine: This compound has a pyridine ring instead of a morpholine ring, which may alter its chemical reactivity and biological activity.

    4-{[4-(Piperidylsulfonyl)piperazinyl]sulfonyl}benzene: The presence of a benzene ring can significantly change the compound’s properties, making it more hydrophobic and potentially altering its interaction with biological targets.

The uniqueness of this compound lies in its combination of piperidine, piperazine, and morpholine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O5S2/c18-23(19,14-4-2-1-3-5-14)15-6-8-16(9-7-15)24(20,21)17-10-12-22-13-11-17/h1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZKAIMBFHXJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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